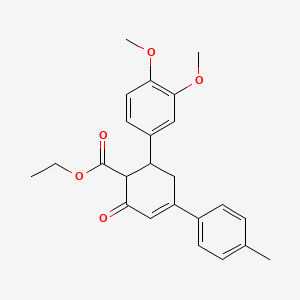
Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Aldol Condensation: The initial step involves an aldol condensation between 3,4-dimethoxybenzaldehyde and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide.
Cyclization: The resulting product undergoes cyclization to form the cyclohexene ring.
Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(3,4-dimethoxyphenyl)-4-phenyl-2-oxocyclohex-3-ene-1-carboxylate
- Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-chlorophenyl)-2-oxocyclohex-3-ene-1-carboxylate
Uniqueness
Ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
Molecular Formula |
C24H26O5 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C24H26O5/c1-5-29-24(26)23-19(17-10-11-21(27-3)22(14-17)28-4)12-18(13-20(23)25)16-8-6-15(2)7-9-16/h6-11,13-14,19,23H,5,12H2,1-4H3 |
InChI Key |
JISOREKFVPURFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C2=CC=C(C=C2)C)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















